molecular formula C11H16ClN B1473027 (S)-2-Phenylpiperidine hydrochloride CAS No. 155106-18-6

(S)-2-Phenylpiperidine hydrochloride

Cat. No. B1473027
CAS RN: 155106-18-6
M. Wt: 197.7 g/mol
InChI Key: YNQTWZUWWFUKSN-MERQFXBCSA-N
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Description

(S)-2-Phenylpiperidine hydrochloride (S-PPHCl) is a synthetic compound that has a wide variety of applications in the fields of scientific research and medicine. It is an organic compound with a molecular formula of C10H17ClN2 and a molecular weight of 206.7 g/mol. S-PPHCl is a white, crystalline solid and is soluble in water and methanol. It has been used in biochemical and physiological experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

Analytical Methods

A study developed a rapid, sensitive, and reproducible automated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative determination of a related phenylpiperidine compound in plasma. This method supported pre-clinical studies by employing a fast gradient for separation from the plasma matrix, showcasing the utility of phenylpiperidines in analytical chemistry (Yang et al., 2004).

Synthesis Techniques

Research into halo-substituted phenylpiperazine hydrochlorides, which are important intermediates for drugs used in treating allergies, depression, and hypertension, showed that these compounds can be prepared from diethanolamine via chlorination and nucleophilic substitution reactions. This route offers low cost, mild reaction conditions, and high yield, indicating the versatility and economic viability of synthesizing phenylpiperidine-related structures for industrial production (Chun, 2013).

Pharmacological Evaluations

A phenylpiperidine derivative was identified as a novel nociceptin receptor ligand, displaying high affinity and functional activity at the nociceptin receptor. This study emphasizes the potential therapeutic applications of phenylpiperidine derivatives in developing new treatments for conditions like cough (Ho et al., 2007).

properties

IUPAC Name

(2S)-2-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h1-3,6-7,11-12H,4-5,8-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQTWZUWWFUKSN-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Phenylpiperidine hydrochloride

CAS RN

155106-18-6
Record name (2S)-2-phenylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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